molecular formula C9H8INO2 B14804408 3-Cyclopropoxy-5-iodoisonicotinaldehyde

3-Cyclopropoxy-5-iodoisonicotinaldehyde

Cat. No.: B14804408
M. Wt: 289.07 g/mol
InChI Key: CWHXZPVSTBIIRI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-5-iodoisonicotinaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of 3-Cyclopropoxy-5-iodoisonicotinic acid.

    Reduction: Formation of 3-Cyclopropoxy-5-iodoisonicotinyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: It may serve as a probe or ligand in biochemical studies involving enzyme interactions or receptor binding.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-iodoisonicotinaldehyde depends on its specific application. In biochemical studies, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopropoxy-5-bromoisonicotinaldehyde: Similar structure but with a bromine atom instead of iodine.

    3-Cyclopropoxy-5-chloroisonicotinaldehyde: Similar structure but with a chlorine atom instead of iodine.

    3-Cyclopropoxy-5-fluoroisonicotinaldehyde: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

3-Cyclopropoxy-5-iodoisonicotinaldehyde is unique due to the presence of the iodine atom, which can participate in specific chemical reactions that other halogens may not. The iodine atom’s larger size and lower electronegativity compared to other halogens can influence the compound’s reactivity and interactions with other molecules.

Properties

Molecular Formula

C9H8INO2

Molecular Weight

289.07 g/mol

IUPAC Name

3-cyclopropyloxy-5-iodopyridine-4-carbaldehyde

InChI

InChI=1S/C9H8INO2/c10-8-3-11-4-9(7(8)5-12)13-6-1-2-6/h3-6H,1-2H2

InChI Key

CWHXZPVSTBIIRI-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CN=CC(=C2C=O)I

Origin of Product

United States

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